

Ampicillin-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ampicillin-d5

Cat. No.: B1381323

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An in-depth technical guide for researchers, scientists, and drug development professionals on the application of **Ampicillin-d5** as an internal standard in the quantitative analysis of ampicillin.

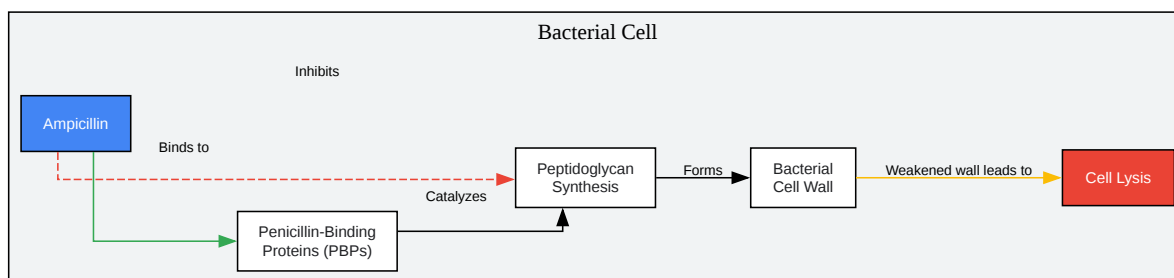
Core Compound Identification

Ampicillin-d5 is a deuterated analog of ampicillin, a broad-spectrum β -lactam antibiotic. Its primary application in research and drug development is as a stable isotope-labeled internal standard for the quantification of ampicillin in biological matrices using mass spectrometry-based assays.^[1] The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass difference from the unlabeled ampicillin, enabling accurate and precise quantification.

Identifier	Value	Reference
CAS Number	1426173-65-0	[2][3][4]
Molecular Formula	C ₁₆ H ₁₄ D ₅ N ₃ O ₄ S	[2][4][5][6][7]
Molecular Weight	354.44 g/mol	[4][5][7]
Synonyms	(2S,5R,6R)-6-[[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid	[2]

Mechanism of Action of Ampicillin

Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][7] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[6][7] Peptidoglycan is a vital component that provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, ampicillin weakens the cell wall, leading to cell lysis and bacterial death.[1][7]



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Ampicillin's mechanism of action.

Experimental Protocols: Quantification of Ampicillin using Ampicillin-d5

Ampicillin-d5 is instrumental in pharmacokinetic and bioequivalence studies where accurate measurement of ampicillin concentrations in biological fluids is required. Below is a generalized experimental protocol for the quantification of ampicillin in human plasma using LC-MS/MS with **Ampicillin-d5** as an internal standard.

Sample Preparation (Protein Precipitation)

- Thaw frozen human plasma samples at room temperature.
- To 100 µL of plasma, add 10 µL of **Ampicillin-d5** internal standard solution (concentration will depend on the specific assay).
- Vortex mix the sample for 15 seconds.
- Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.
- Vortex mix for another 15 seconds.
- Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant and dilute 1:4 with water containing 0.1% formic acid.
- Inject the final solution into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of ampicillin.

Parameter	Condition
LC Column	Accucore C18, 100 x 2.1 mm, 2.6 µm
Mobile Phase A	2 mM ammonium formate with 0.1% formic acid in water
Mobile Phase B	0.1% formic acid in acetonitrile
Flow Rate	0.5 mL/min
Gradient	Start with 2% B for 1.5 min, increase to 50% B in 3.5 min, then to 100% B in 1 min, hold for 1.5 min, and re-equilibrate at 2% B for 1.5 min.
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
MS/MS Mode	Multiple Reaction Monitoring (MRM)

Mass Spectrometry Parameters (MRM Transitions)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
Ampicillin	348.1	206.8	Negative
Ampicillin-d5	353.0	211.9	Negative

Note: MRM transitions can vary depending on the instrument and optimization.

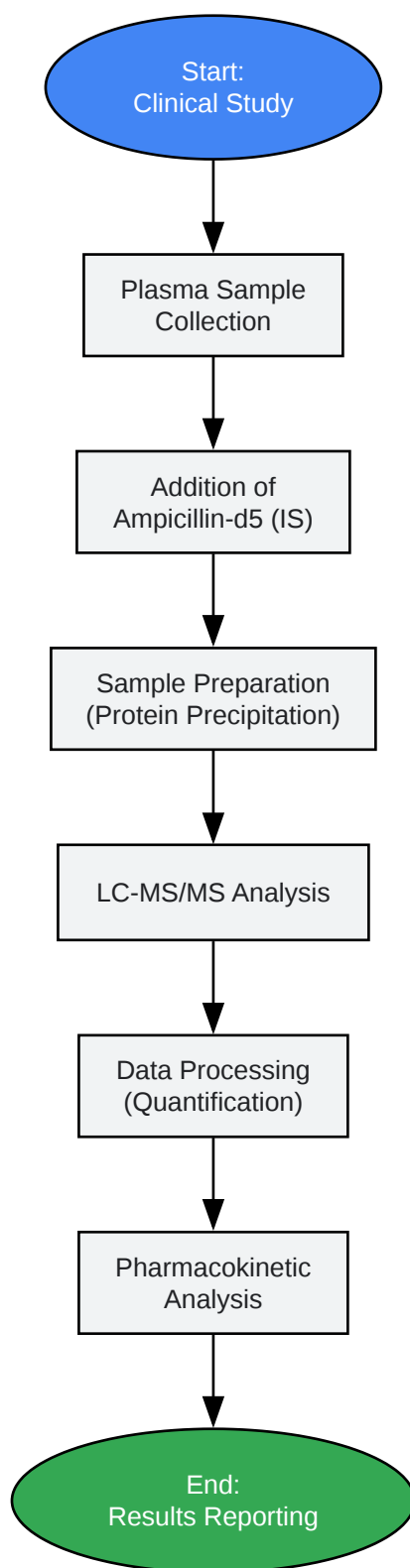
Quantitative Data and Method Validation

The use of **Ampicillin-d5** as an internal standard allows for the development of robust and reliable quantitative methods. The validation of such methods typically includes assessing linearity, precision, accuracy, and recovery.

Validation Parameter	Typical Performance
Linearity Range	0.1040 µg/mL to 10.1562 µg/mL
Intra-day Precision	< 3.50%
Inter-day Precision	< 3.50%
Accuracy	96.27 – 103.59 %
Mean Recovery	84.51% for ampicillin

Experimental Workflow

The overall workflow for a typical pharmacokinetic study involving the quantification of ampicillin is depicted below.



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Workflow for ampicillin quantification.

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